4-Bromobenzo[b]thiophen-5-amine
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Overview
Description
4-Bromobenzo[b]thiophen-5-amine is a heterocyclic organic compound that contains a bromine atom, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophen-5-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The amine group can participate in coupling reactions, forming bonds with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzo[b]thiophenes.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromobenzo[b]thiophen-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-Bromobenzo[b]thiophen-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
4-Bromobenzo[b]thiophene: Similar structure but without the amine group, limiting its applications in medicinal chemistry.
5-Aminobenzo[b]thiophene:
Uniqueness: 4-Bromobenzo[b]thiophen-5-amine is unique due to the presence of both bromine and amine groups, which enhance its reactivity and versatility in various chemical reactions and applications. This dual functionality makes it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals .
Biological Activity
4-Bromobenzo[b]thiophen-5-amine is a heterocyclic compound characterized by a bromine atom attached to a benzo[b]thiophene structure with an amine group. Its molecular formula is C8H6BrS, and it has a molecular weight of approximately 214.1 g/mol. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry, materials science, and organic synthesis.
The presence of the bromine atom enhances the reactivity of this compound, making it a valuable intermediate in various chemical syntheses. The compound undergoes several types of reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution.
- Oxidation and Reduction : The thiophene ring can be oxidized or reduced under specific conditions.
- Coupling Reactions : The amine group can participate in coupling reactions with other aromatic or heterocyclic compounds.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
A study highlighted that compounds similar to this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis. This suggests that derivatives of this compound could serve as potential candidates for tuberculosis treatment .
Anticancer Properties
Compounds with similar structural features have shown promise in anticancer studies. The dual functionality of bromine and amine groups enhances the biological activity, making it a subject of interest for developing new cancer therapies.
Case Studies
- Anti-Tubercular Activity :
- Anticancer Research :
- Research into benzo[b]thiophenes has indicated their potential as anticancer agents, with studies focusing on their mechanisms of action and structural modifications to enhance efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A comparison table below illustrates how variations in structure affect biological activity:
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
This compound | Halogenated benzo[b]thiophene | Bromine and amine groups | Potential anti-tubercular and anticancer activity |
2-(4-Bromophenyl)-5-phenylthiophene | Bromo-substituted thiophene | Enhanced electron density | Used in organic electronics |
4-Bromo-N-methylbenzo[b]thiophene | N-methylated derivative | Improved solubility | Potentially enhanced biological activity |
Dibenzothiophene | Dibenzo-fused structure | Broader applications in drug discovery | Varies based on functionalization |
The exact mechanism through which this compound exerts its biological effects remains an area for further research. However, its ability to interact with various biological targets suggests that it may inhibit specific enzymes or pathways crucial for microbial growth or cancer cell proliferation.
Properties
Molecular Formula |
C8H6BrNS |
---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-bromo-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6BrNS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2 |
InChI Key |
OBOPRMBGTONVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1N)Br |
Origin of Product |
United States |
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